7-Methyl-7-octen-5-YN-3-OL
Description
7-Methyl-7-octen-5-YN-3-OL is an organic compound with the chemical formula C10H16O. It is a colorless liquid with a fragrant fruit aroma. This compound is commonly used as a spice ingredient in food, beverages, perfumes, soaps, and other products. Additionally, it serves as an intermediate for the preparation of synthetic spices .
Properties
IUPAC Name |
7-methyloct-7-en-5-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-4-9(10)7-5-6-8(2)3/h9-10H,2,4,7H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMIXYCYQYWHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#CC(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470127 | |
| Record name | 7-METHYL-7-OCTEN-5-YN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87371-34-4 | |
| Record name | 7-METHYL-7-OCTEN-5-YN-3-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Methyl-7-octen-5-YN-3-OL can be synthesized through various methods. One common method involves the reaction of the sodium salt of caprylic acid with 3-bromopyridine, followed by reduction and deprotection steps to obtain the target product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts, temperature control, and purification steps to ensure the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7-octen-5-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Methyl-7-octen-5-YN-3-OL has several scientific research applications, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 7-Methyl-7-octen-5-YN-3-OL involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Octen-5-YN-3-OL: Similar structure but lacks the methyl group at the 7th position.
7-Methyl-7-octen-5-YN-2-OL: Similar structure but with a hydroxyl group at the 2nd position instead of the 3rd.
Uniqueness
7-Methyl-7-octen-5-YN-3-OL is unique due to its specific structural features, including the presence of a methyl group at the 7th position and a hydroxyl group at the 3rd position. These structural characteristics contribute to its distinct chemical properties and applications .
Biological Activity
7-Methyl-7-octen-5-YN-3-OL, with the chemical formula C10H16O, is an organic compound recognized for its potential biological activities. This compound is a colorless liquid known for its fragrant aroma and is utilized in various industries including food, beverages, and perfumery. Its role as an intermediate in organic synthesis further highlights its importance in chemical research and applications.
- Molecular Formula : C10H16O
- Molecular Weight : 154.24 g/mol
- Boiling Point : 217.3°C (predicted)
- Density : 0.902 g/cm³ (predicted)
The biological activity of this compound is attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these proteins, leading to various biological effects such as antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic microorganisms, making it a candidate for developing antimicrobial agents. For instance, studies have indicated its effectiveness against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays have revealed that this compound induces apoptosis in cancer cell lines, including prostate cancer cells (LNCaP). The mechanism involves caspase activation and cytochrome c release, which are critical pathways in apoptosis .
Study on Anticancer Activity
In a study involving prostate cancer cell lines, treatment with varying concentrations of this compound resulted in significant cell death compared to control groups. The study utilized MTT assays to quantify cell viability post-treatment, indicating a dose-dependent response .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 85 |
| 50 | 65 |
| 100 | 40 |
Study on Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of the compound against several pathogens. The results showed that at a concentration of 100 μg/mL, the compound effectively inhibited the growth of multiple bacterial strains.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 18 |
| Escherichia coli | 12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
